molecular formula C24H25N3 B3716096 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole

3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B3716096
M. Wt: 355.5 g/mol
InChI Key: NEOJMTXWWMBOAV-UHFFFAOYSA-N
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Description

3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features an indole core structure substituted with a piperazine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be synthesized via Fischer indole synthesis or other methods. The piperazine ring is then introduced through nucleophilic substitution reactions, often using piperazine derivatives. The final step involves the attachment of the naphthalene moiety, which can be achieved through Friedel-Crafts alkylation or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole and piperazine rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the indole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indole derivatives.

Scientific Research Applications

3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s interactions with biological macromolecules make it a valuable tool for studying protein-ligand interactions, enzyme inhibition, and receptor binding.

    Medicine: Due to its potential pharmacological activities, it is investigated for its therapeutic potential in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Industry: It can be used in the development of new materials, such as polymers and dyes, and in the optimization of industrial processes involving organic synthesis.

Mechanism of Action

The mechanism of action of 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}-1H-indole apart is its unique combination of the indole core, piperazine ring, and naphthalene moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3/c1-2-6-21-15-19(9-10-20(21)5-1)17-26-11-13-27(14-12-26)18-22-16-25-24-8-4-3-7-23(22)24/h1-10,15-16,25H,11-14,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEOJMTXWWMBOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)CC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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